
1,4,6-Trichloro-2,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,6-Trichloro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of three chlorine atoms attached to the naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1,4,6-Trichloro-2,7-naphthyridine can be achieved through various synthetic routes. One common method involves the chlorination of 2,7-naphthyridine. The reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1,4,6-Trichloro-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and amines. The major products formed depend on the nucleophile used.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically lead to the formation of partially or fully dechlorinated naphthyridine derivatives.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The products formed depend on the reaction conditions and the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
1,4,6-Trichloro-2,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: Researchers use this compound as a tool to study enzyme interactions and receptor binding. Its unique structure allows for the exploration of various biological pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1,4,6-Trichloro-2,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
1,4,6-Trichloro-2,7-naphthyridine can be compared with other naphthyridine derivatives such as:
1,3,6,8-Tetrachloro-2,7-naphthyridine: This compound has four chlorine atoms and exhibits different reactivity and biological activity compared to this compound.
2,7-Dichloro-1,8-naphthyridine: With only two chlorine atoms, this compound shows distinct chemical behavior and applications.
3-Iodo-1,5-naphthyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C8H3Cl3N2 |
|---|---|
Molekulargewicht |
233.5 g/mol |
IUPAC-Name |
1,4,6-trichloro-2,7-naphthyridine |
InChI |
InChI=1S/C8H3Cl3N2/c9-6-3-13-8(11)5-2-12-7(10)1-4(5)6/h1-3H |
InChI-Schlüssel |
QNJWGWKLSNBTSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CN=C1Cl)C(=NC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


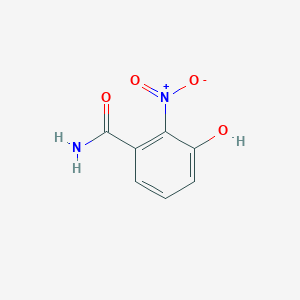
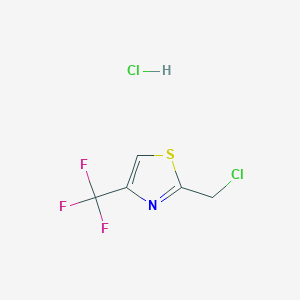
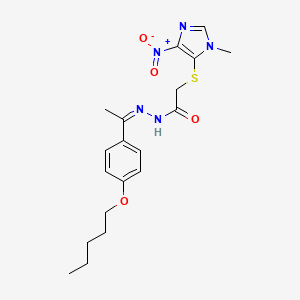
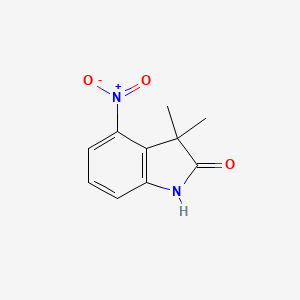
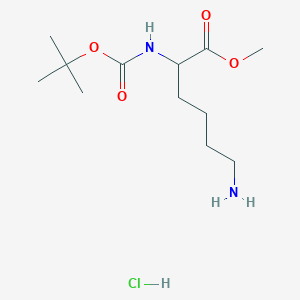

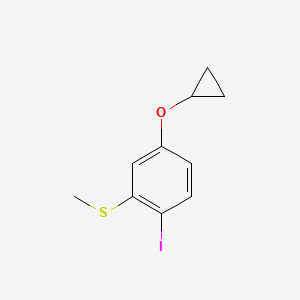


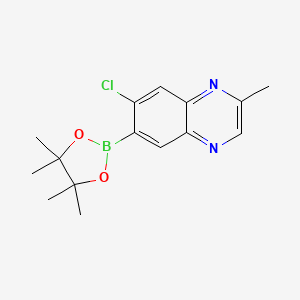

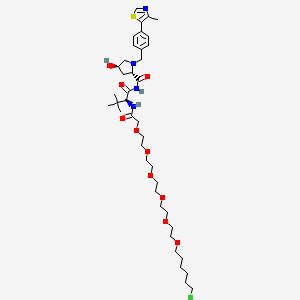
![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)
